![molecular formula C11H10F3N3O3 B2916151 [1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid CAS No. 937605-40-8](/img/structure/B2916151.png)
[1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid” is a chemical compound with the molecular formula C11H10F3N3O3 . It has an average mass of 289.211 Da and a mono-isotopic mass of 289.067413 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as boiling point, melting point, and density, are not specified in the available data .Wissenschaftliche Forschungsanwendungen
Antiviral Research
This compound, due to its structural similarity to indole derivatives, may have potential antiviral applications. Indole derivatives have been shown to possess various biological activities, including antiviral properties . For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus . By analogy, our compound could be synthesized into derivatives that might serve as potent antiviral agents in pharmaceutical research.
Anti-inflammatory and Analgesic Applications
The indole scaffold, which is structurally related to our compound, is found in many synthetic drug molecules that exhibit anti-inflammatory and analgesic activities . Derivatives of indole have been compared with established medications like indomethacin and celecoxib, suggesting that our compound could be modified to enhance its biological activity and potentially serve as a new therapeutic agent in this field.
Anticancer Research
Indole derivatives, which share a similar heterocyclic structure with our compound, have been reported to have anticancer activities . This suggests that [1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid could be a valuable scaffold for the development of new anticancer agents. Its modification and testing could lead to novel treatments that target specific cancer pathways.
Antimicrobial Activity
The structural framework of our compound is conducive to antimicrobial activity. Indole derivatives have been utilized in the development of compounds with significant antimicrobial properties . This implies that our compound could be synthesized into various scaffolds to screen for antimicrobial efficacy against a range of bacterial and fungal pathogens.
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone involved in the regulation of plant growth . Given the structural similarities, our compound could be explored for its potential use in agriculture as a plant growth regulator, possibly influencing root initiation, cell division, and growth.
Organic Synthesis and Medicinal Chemistry
Compounds with a similar oxazole structure have been used extensively as intermediates in the synthesis of new chemical entities in medicinal chemistry . Our compound could serve as a versatile building block in organic synthesis, leading to the creation of a wide array of biologically active molecules for therapeutic applications.
Eigenschaften
IUPAC Name |
2-[1,3-dimethyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O3/c1-5-9-6(11(12,13)14)3-7(18)17(4-8(19)20)10(9)16(2)15-5/h3H,4H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHDAHUNEWLNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=O)N2CC(=O)O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2916070.png)
![3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol](/img/structure/B2916071.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B2916073.png)
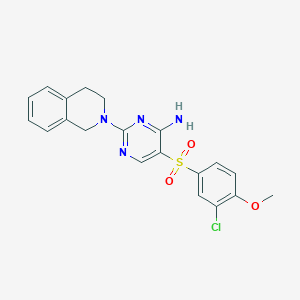
![(1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2916076.png)

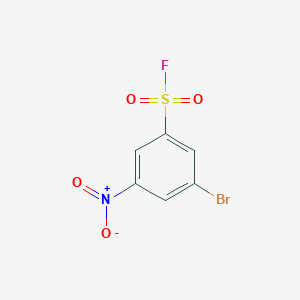
![(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol](/img/structure/B2916082.png)
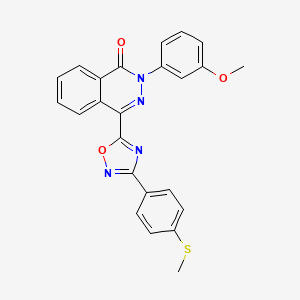
![2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B2916084.png)
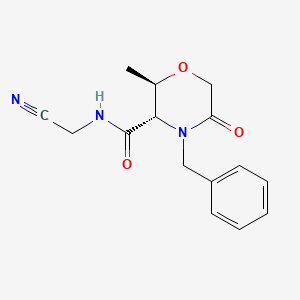
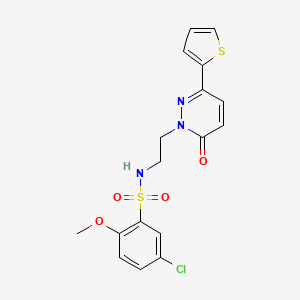
![2-(benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2916089.png)